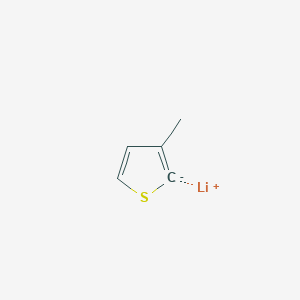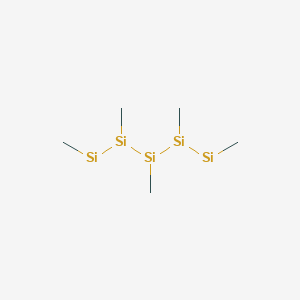![molecular formula C24H43NSn B14281836 Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- CAS No. 163459-34-5](/img/structure/B14281836.png)
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenemethanamine core, a butenyl group, and a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- typically involves the reaction of benzenemethanamine with 3-butenyl chloride in the presence of a base to form the N-3-butenyl derivative. This intermediate is then reacted with tributyltin chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- involves its interaction with molecular targets through its functional groups. The benzenemethanamine core can interact with various biological molecules, while the butenyl and tributylstannyl groups can participate in chemical reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine core but with a methyl group instead of the butenyl and tributylstannyl groups.
Benzenemethanamine, 3-methyl-: Another similar compound with a methyl group on the benzenemethanamine core.
Eigenschaften
CAS-Nummer |
163459-34-5 |
|---|---|
Molekularformel |
C24H43NSn |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
N-benzyl-N-(tributylstannylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H16N.3C4H9.Sn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;3*1-3-4-2;/h3,5-9H,1-2,4,10-11H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
GEXSCECURMDELC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCC=C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


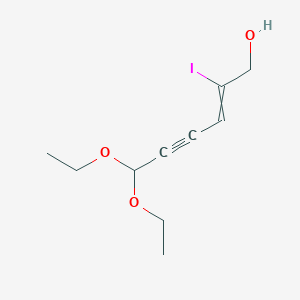
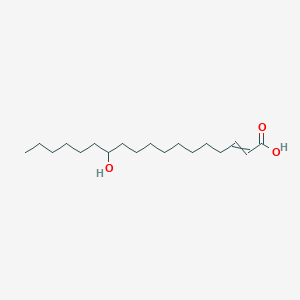
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
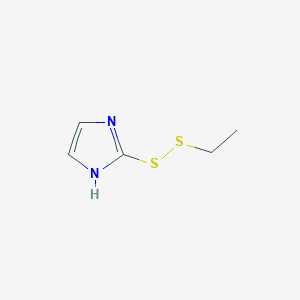
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
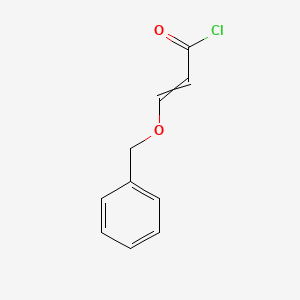
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
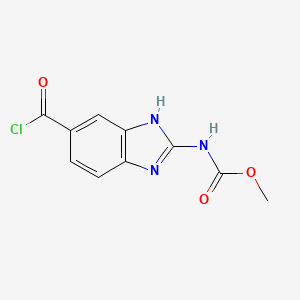
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
